
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene is a compound that combines the structural features of an amino acid derivative and a styrene moiety. This unique combination allows the compound to exhibit interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene typically involves a multi-step process. One common method is the condensation of a suitable amino acid derivative with a styrene derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The styrene moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted styrene derivatives.
Scientific Research Applications
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene exerts its effects involves interactions with specific molecular targets and pathways. The amino acid derivative part of the molecule can interact with enzymes and receptors, while the styrene moiety can participate in polymerization and other chemical processes. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Styrene: A simple aromatic hydrocarbon used in the production of polystyrene and other polymers.
Amino Acid Derivatives: Compounds like N-acetylcysteine and L-phenylalanine, which have similar structural features and biological activities.
Uniqueness
What sets (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene apart from similar compounds is its unique combination of an amino acid derivative and a styrene moiety. This dual functionality allows it to participate in a wider range of chemical and biological processes, making it a versatile tool in research and industrial applications.
Properties
CAS No. |
64091-22-1 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;styrene |
InChI |
InChI=1S/C12H15NO4.C8H8/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-2-8-6-4-3-5-7-8/h1-5,10H,6-8,13H2,(H,15,16);2-7H,1H2/t10-;/m0./s1 |
InChI Key |
SURDCRQZGJMDIB-PPHPATTJSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Synonyms |
polystyrene-poly(gamma-benzylglutamate) copolymer PST-P-Glu(OBzl) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


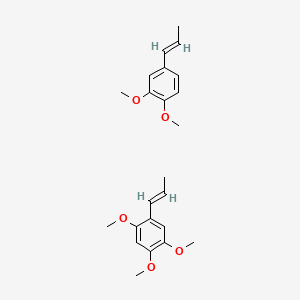
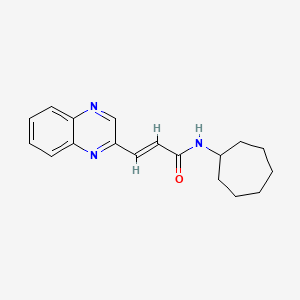
![N'-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B1233733.png)
![3-[(1S,3S,4S,5S,8R,11S,15E,17S,18S,22S,23S,29S)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxyethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,15,19(28),20-pentaen-17-yl]propanoic acid](/img/structure/B1233735.png)

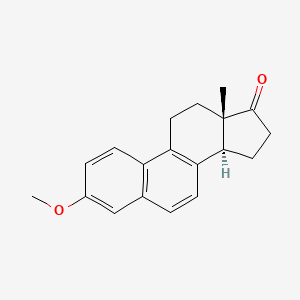

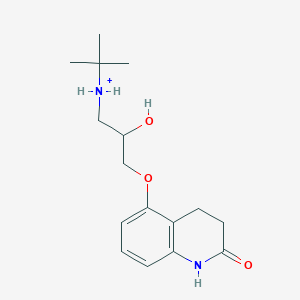
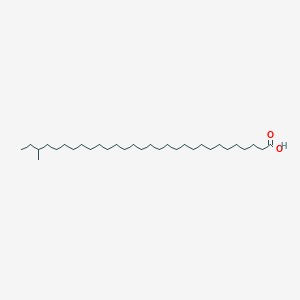

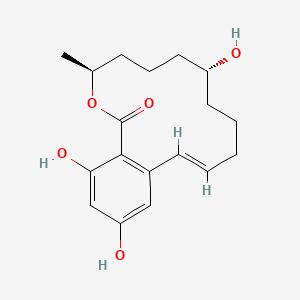
![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)


